3-Bromobenzyl-(2,6-dichlorophenyl)ether
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Overview
Description
3-Bromobenzyl-(2,6-dichlorophenyl)ether is an organic compound with the molecular formula C13H9BrCl2O and a molecular weight of 332.02 g/mol . This compound is characterized by the presence of a bromobenzyl group and a dichlorophenyl ether moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(2,6-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,6-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzyl chloride+2,6-DichlorophenolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(2,6-dichlorophenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkage can be oxidized to form corresponding phenols or quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Bromobenzyl-(2,6-dichlorophenyl)ether has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(2,6-dichlorophenyl)ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzyl-(2,4-dichlorophenyl)ether
- 3-Bromobenzyl-(2,5-dichlorophenyl)ether
- 3-Bromobenzyl-(3,4-dichlorophenyl)ether
Uniqueness
3-Bromobenzyl-(2,6-dichlorophenyl)ether is unique due to the specific positioning of the bromine and dichlorophenyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-1,3-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAOIFYUSVVUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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